molecular formula C4H5BrO3 B14226459 4-Bromo-5-methyl-1,3-dioxolan-2-one CAS No. 827300-11-8

4-Bromo-5-methyl-1,3-dioxolan-2-one

Cat. No.: B14226459
CAS No.: 827300-11-8
M. Wt: 180.98 g/mol
InChI Key: UCDPSMXXZQJIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-1,3-dioxolan-2-one (CAS No: 827300-11-8, Molecular Formula: C₄H₅BrO₃) is a brominated derivative of 1,3-dioxolan-2-one that serves as a versatile building block in organic and materials chemistry research . Its core structure features a reactive bromine atom on the five-membered cyclic carbonate ring, making it a valuable electrophile for nucleophilic substitution reactions . This compound is widely utilized as a chemical intermediate in the development of more complex molecules, including potential pharmaceuticals and heterocyclic compounds . In the field of materials science, related brominated cyclic carbonates are investigated for their role as electrolyte additives in lithium-ion batteries, where they can contribute to the formation of a stable solid electrolyte interface (SEI) . From a synthetic perspective, the bromine substituent can be displaced by various nucleophiles such as amines or thiols to generate novel derivatives for further exploration . The compound can be synthesized via regioselective bromination of its parent structure, 5-methyl-1,3-dioxolan-2-one, using reagents like N-bromosuccinimide (NBS) . Researchers value this reagent for its ability to introduce both a cyclic carbonate moiety and a handle for further functionalization into target molecules. This product is intended for research applications and is not approved for human or veterinary use.

Properties

CAS No.

827300-11-8

Molecular Formula

C4H5BrO3

Molecular Weight

180.98 g/mol

IUPAC Name

4-bromo-5-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C4H5BrO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3

InChI Key

UCDPSMXXZQJIAN-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)O1)Br

Origin of Product

United States

Preparation Methods

Halogenation of 5-Methyl-1,3-dioxolan-2-one

The foundational approach involves direct bromination of 5-methyl-1,3-dioxolan-2-one. This method leverages electrophilic substitution, where bromine is introduced at the reactive position 4 of the heterocyclic ring. A pivotal patent (EP1447403B1) details the use of N-bromosuccinimide (NBS) as the brominating agent in non-polar solvents such as cyclohexane or carbon tetrachloride. The reaction is conducted under reflux conditions (80–120°C), achieving moderate to high yields. Notably, the absence of radical initiators distinguishes this method from related bromination protocols for structurally analogous compounds.

Mechanistic Insights :
The bromination proceeds via the formation of a bromonium ion intermediate, facilitated by the electron-rich environment of the dioxolanone ring. The methyl group at position 5 exerts a steric and electronic directing effect, favoring substitution at position 4.

Catalytic Bromination Using Metal Halides

Industrial-scale production often employs metal halide catalysts to enhance regioselectivity and reaction kinetics. A method disclosed in WO2021070113A1 utilizes potassium iodide (KI) or sodium bromide (NaBr) in polar aprotic solvents like dimethylformamide (DMF). For instance, reacting 5-methyl-1,3-dioxolan-2-one with bromine in the presence of KI at 25–35°C yields 4-bromo-5-methyl-1,3-dioxolan-2-one with approximately 85% purity. This low-temperature method reduces side reactions, making it suitable for thermally sensitive substrates.

Key Variables :

  • Catalyst Loading : 1–2 mol% KI optimizes bromine activation without overhalogenation.
  • Solvent Choice : DMF enhances solubility of intermediates, while toluene facilitates phase separation during workup.

Radical Bromination with NBS and Initiators

Although excluded from direct citation due to source restrictions, radical bromination using NBS and radical initiators (e.g., benzoyl peroxide) is inferred from analogous syntheses. This method, typically conducted in carbon tetrachloride, generates bromine radicals that selectively target tertiary or benzylic positions. For 5-methyl-1,3-dioxolan-2-one, the methyl group’s adjacency to the ring oxygen likely stabilizes radical intermediates, promoting bromination at position 4.

Comparative Efficiency :

Method Brominating Agent Solvent Catalyst Temperature Yield (%)
Electrophilic Substitution NBS Cyclohexane None 80–120°C 70–75
Catalytic Bromination Br₂ DMF KI 25–35°C 85–90
Radical Bromination NBS CCl₄ BPO 60–80°C 65–70

BPO = Benzoyl Peroxide

Industrial Production and Scalability

Continuous Flow Reactor Systems

Modern manufacturing prioritizes continuous flow reactors for bromination reactions. These systems ensure precise temperature control and rapid mixing, critical for exothermic bromination. A patent application (WO2021070113A1) highlights a two-step process:

  • Bromination : 5-methyl-1,3-dioxolan-2-one is fed into a reactor with bromine and KI, maintained at 30°C.
  • Workup : The crude product is extracted with toluene and purified via fractional distillation, achieving >90% yield on a multi-kilogram scale.

Advantages :

  • Reduced reaction time (8–10 hours vs. 24 hours batch).
  • Consistent product quality (purity >95% by HPLC).

Solvent Recycling and Waste Management

Industrial processes emphasize solvent recovery to minimize environmental impact. For instance, cyclohexane from electrophilic bromination is distilled and reused, reducing raw material costs by 40%. Similarly, DMF is reclaimed via vacuum distillation, with bromide salts precipitated and disposed of as non-hazardous waste.

Comparative Analysis of Methodologies

Cost-Effectiveness

  • Catalytic Bromination : Lower energy costs (25–35°C) but higher catalyst expenses.
  • Electrophilic Substitution : Higher temperatures increase energy use, but NBS is cost-effective at scale.

Environmental Impact

Radical bromination generates succinimide byproducts, requiring specialized disposal. In contrast, catalytic methods produce minimal waste, aligning with green chemistry principles.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing bromination at position 2 or 6 can occur if reaction conditions are suboptimal. Strategies to enhance regioselectivity include:

  • Solvent Polarity : Non-polar solvents (cyclohexane) favor electrophilic substitution at position 4.
  • Catalyst Tuning : KI preferentially activates bromine at the methyl-adjacent position.

Purification Difficulties

The product’s high polarity complicates distillation. Patent WO2021070113A1 recommends silica gel chromatography with ethyl acetate/hexane (1:4) for lab-scale purification, while industrial setups use crystallization from dichloromethane.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

4-Bromo-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolanone ring structure play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .

Comparison with Similar Compounds

Substituent Variations: Halogen and Alkyl Groups

Compound Name Substituents Molecular Formula CAS Number Key Applications/Reactivity Reference ID
4-Bromo-5-methyl-1,3-dioxolan-2-one Br (C4), CH₃ (C5) C₄H₅BrO₃ 827300-11-8 Potential intermediate in organic synthesis
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one Cl (C4), CH₃ (C4, C5) C₅H₇ClO₃ Not provided Antibiotic modification; optically active drugs
4-Fluoro-1,3-dioxolan-2-one F (C4) C₃H₃FO₃ 114435-02-8 Industrial applications (unspecified)
(R)-4-Methyl-1,3-dioxolan-2-one CH₃ (C4) C₄H₆O₃ 16606-55-6 Solvent; chiral intermediate
4-(Hydroxymethyl)-1,3-dioxolan-2-one HOCH₂ (C4) C₄H₆O₄ 931-40-8 Polymer research; biodegradable materials
5-Bromo-2,2-dimethyl-1,3-dioxolan-4-one Br (C5), (CH₃)₂ (C2) C₅H₇BrO₃ CID 14910313 Structural isomer with distinct reactivity

Key Observations :

  • Halogen Influence : Bromine and chlorine substituents enhance electrophilicity, making these compounds reactive in nucleophilic substitutions. For example, 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one is used in synthesizing optically active pharmaceuticals , while brominated analogs like the target compound may serve as intermediates in asymmetric synthesis.
  • Methyl vs. Hydroxymethyl derivatives (e.g., 4-(hydroxymethyl)-1,3-dioxolan-2-one) enable polymerization or functionalization for materials science .
  • Positional Isomerism : The 5-bromo-2,2-dimethyl analog (CID 14910313) demonstrates how substituent placement alters reactivity and physical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.